REACTION_CXSMILES
|
[As].[OH:2][O:3][S:4]([OH:7])(=[O:6])=[O:5].[S-2].[S-2].[S-2].[As+3].[As+3]>[Au].O>[OH:2][O:3][S:4]([OH:7])(=[O:6])=[O:5].[S:4](=[O:5])(=[O:3])([OH:7])[OH:6].[OH:2][OH:3] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-2].[S-2].[S-2].[As+3].[As+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OOS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Name
|
|
Type
|
product
|
Smiles
|
OO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |